
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-: is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a 10,11-dihydro substitution and a 3-(dimethylamino)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- typically involves the following steps:
Formation of the Dibenzodiazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and ortho-substituted benzaldehydes.
Reduction: The dibenzodiazepine core is then subjected to reduction reactions to introduce the 10,11-dihydro substitution. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The final step involves the introduction of the 3-(dimethylamino)propyl group through nucleophilic substitution reactions. This can be achieved using reagents such as 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents at the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. It serves as an intermediate in the production of various active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and underlying mechanisms.
Vergleich Mit ähnlichen Verbindungen
5H-DIBENZO(b,e)(1,4)DIAZEPINE: A structurally related compound without the 10,11-dihydro substitution.
10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A similar compound lacking the 3-(dimethylamino)propyl group.
5-METHYL-10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A derivative with a methyl group substitution.
Uniqueness: The uniqueness of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- lies in its specific structural features, including the 10,11-dihydro substitution and the 3-(dimethylamino)propyl group. These modifications confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2204-53-7 |
|---|---|
Molekularformel |
C18H23N3 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19-16-9-4-6-11-18(16)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI-Schlüssel |
ZUMKGEDSJKWRFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




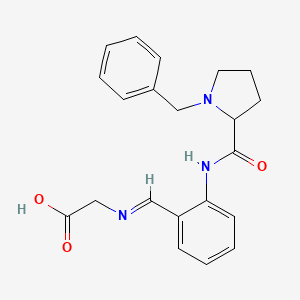
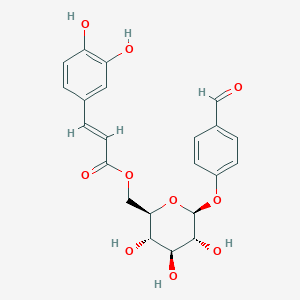
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
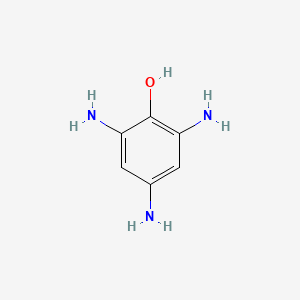
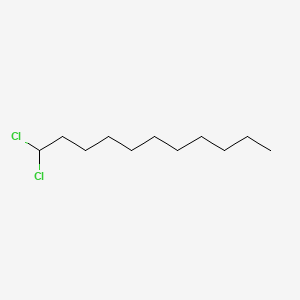
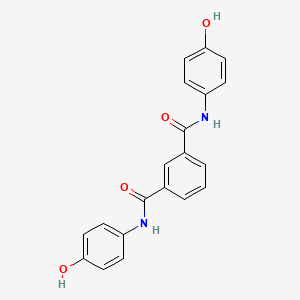
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)




